1-Methylindolin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-methyl-2,3-dihydroindol-3-ol |
InChI |
InChI=1S/C9H11NO/c1-10-6-9(11)7-4-2-3-5-8(7)10/h2-5,9,11H,6H2,1H3 |
InChI Key |
BWQZQQAIJBDGBR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2=CC=CC=C21)O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 1 Methylindolin 3 Ol and Analogues
Electrophilic and Nucleophilic Reactions of the Indoline (B122111) Core
The indoline core possesses a dual reactivity profile. The fused benzene ring is electron-rich due to the influence of the nitrogen atom, making it susceptible to electrophilic attack. Conversely, the heterocyclic portion can be modified to react with nucleophiles, particularly after activation.
Electrophilic Reactions: From a chemical perspective, the indole (B1671886) structure can be easily derivatized. researchgate.net The delocalization of the nitrogen's lone pair of electrons into the aromatic system increases the electron density, particularly at the C3 position, making it the primary site for electrophilic substitution. researchgate.net While 1-methylindolin-3-ol is a saturated analogue of an indole, the underlying electronic characteristics of the benzene portion of the core remain susceptible to electrophilic aromatic substitution, such as nitration, halogenation, and Friedel-Crafts reactions.
Nucleophilic Reactions: The electron-rich indole nucleus is generally resistant to direct nucleophilic attack. However, reactions can be achieved by introducing strong electron-withdrawing groups onto the ring or by modifying the indole itself to make it more electrophilic. For instance, 1-methoxyindole derivatives can serve as excellent substrates for nucleophilic substitution, reacting regioselectively at the C2 position with a variety of carbon, nitrogen, and sulfur-centered nucleophiles. nii.ac.jpcore.ac.uk Another strategy involves the deprotonation of an N-H proton, or more relevant to indoline analogues, the C2-proton. The reaction of N-protected indoles with strong bases like butyl lithium results in lithiation exclusively at the C2 position, creating a potent nucleophile that can react with various electrophiles. wikipedia.org
A summary of nucleophilic substitution reactions on an activated indole core, demonstrating the principle, is provided below.
| Nucleophile (NuH) | Product (2-Nu-3-formyl-6-nitroindole) | Yield (%) |
| Piperidine | 7a | 92 |
| Pyrrole | 7b | 98 |
| Indole | 7c | 96 |
| Imidazole | 7d | 97 |
| Benzimidazole | 7e | 87 |
| Sodium Methanethiolate (NaSMe) | 9 | 98 |
| Diethyl Malonate | 11 | 92 |
This table is based on data for the reaction of 1-methoxy-6-nitroindole-3-carbaldehyde with various nucleophiles and illustrates the susceptibility of an activated indole C2-position to nucleophilic attack. nii.ac.jp
Oxidation and Reduction Reactions
The hydroxyl group at the C3 position of this compound is a key site for oxidation and reduction reactions.
Oxidation : The secondary alcohol can be readily oxidized to the corresponding ketone, 1-methylindolin-3-one, using a variety of standard oxidizing agents (e.g., pyridinium chlorochromate (PCC), Swern oxidation, Dess-Martin periodinane). The resulting α-amino ketone is a versatile intermediate for further synthetic transformations.
Reduction : The indoline core, being aromatic in nature, is generally resistant to reduction under mild conditions. More forceful conditions, such as catalytic hydrogenation at high pressure and temperature, could lead to the saturation of the benzene ring.
The most common pathway to indolin-3-ols involves the selective reduction of the corresponding indolin-3-one precursor. The choice of reducing agent can influence the stereochemical outcome of the reaction if the molecule contains other stereocenters.
| Reducing Agent | Typical Solvent(s) | Key Characteristics |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild and selective for ketones and aldehydes. |
| Lithium Aluminium Hydride (LiAlH₄) | Diethyl ether, THF | Powerful reducing agent; less selective, will also reduce esters, amides, etc. |
| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, Hexane | Can provide higher stereoselectivity depending on substrate and conditions. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Ethanol, Ethyl Acetate | Effective but may lead to over-reduction of other functional groups. |
Substitution Reactions
Substitution reactions in this compound can occur at the C3 hydroxyl group or on the aromatic ring.
The hydroxyl group at C3 is a poor leaving group. To facilitate nucleophilic substitution at this position, it must first be converted into a better leaving group, such as a tosylate, mesylate, or halide. nih.gov For example, reaction with tosyl chloride (TsCl) in the presence of a base would form 1-methylindolin-3-yl tosylate. This intermediate can then undergo SN2 reaction with a wide range of nucleophiles to introduce new functional groups at the C3 position. Highly reactive (1H-indol-3-yl)methyl electrophiles, such as halides, are potent precursors for substitution but can be unstable. nih.gov
Rearrangement Reactions (e.g., Pinacol-type Rearrangements)
The pinacol rearrangement is an acid-catalyzed reaction that converts a 1,2-diol into a carbonyl compound through the migration of a substituent. wikipedia.orgmasterorganicchemistry.comlibretexts.org The driving force is the formation of a stable oxonium ion. wikipedia.org While this compound itself is not a 1,2-diol, a derivative such as 1-methylindoline-2,3-diol could undergo a pinacol-type rearrangement.
The mechanism involves:
Protonation of one hydroxyl group to form a good leaving group (water). masterorganicchemistry.comlibretexts.org
Loss of water to generate a carbocation. The hydroxyl group that creates the more stable carbocation is preferentially lost. wikipedia.orgchemistrysteps.com
A 1,2-migratory shift of a group from the adjacent carbon to the carbocation center. organic-chemistry.org
Deprotonation of the resulting oxonium ion to yield the final ketone or aldehyde product.
The migratory aptitude of different groups generally follows the order: phenyl > hydride > tertiary alkyl > secondary alkyl > methyl. chemistrysteps.comwiley-vch.de
| Migrating Group | Relative Migratory Aptitude |
| Methyl | 1 |
| Ethyl | 14 |
| Isopropyl | 120 |
| Allyl | 400 |
| Benzyl | 1520 |
This table shows the relative rates of migration for various alkyl and benzyl groups in the rearrangement of 3-alkyl-3-methylindolenine salts, a related system. rsc.org
For a hypothetical 1-methylindoline-2,3-diol, this rearrangement could lead to the formation of 1-methyl-2-phenylindolin-3-one if a phenyl group were present at C2, or potentially to ring-expanded products.
Regioselective Functionalization at Specific Positions (e.g., C2, C3)
Achieving regioselectivity in the functionalization of the indoline scaffold is a significant challenge. Modern synthetic methods often employ directing groups to control the site of reaction.
Functionalization at the C2 and C3 positions of the indole core can be controlled by the choice of catalyst. In a study on 3-carboxamide indoles, different metal catalysts afforded exclusive selectivity for either C2 or C3 functionalization. nih.gov
An Iridium(III) catalyst with silver(I) acetate directed C-H activation to the C2 position .
A Rhodium(I) catalyst with silver(I) acetate promoted a 1,2-acyl migration of the carboxamide group from C3 to C2, followed by C-H activation at the now-vacant C3 position . nih.gov
This catalyst-controlled divergence is a powerful strategy for selective synthesis.
| Catalyst System | Position Functionalized | Reaction Type |
| Ir(III) / Ag(I) | C2 | Direct C-H Alkylation |
| Rh(I) / Ag(I) | C3 | Carboxamide Translocation / C-H Alkylation |
This table illustrates the catalyst-controlled site-selective functionalization of 3-carboxamide indoles. nih.gov
Other strategies for regioselective functionalization include the use of bulky directing groups on the nitrogen atom, which can sterically hinder certain positions and direct metal catalysts to others, such as the C7 position. researchgate.net Furthermore, transition-metal-catalyzed C-H borylation has emerged as a powerful tool for preparing borylated indoles in a regioselective manner. nih.gov
Spectroscopic Characterization and Advanced Structural Elucidation of 1 Methylindolin 3 Ol
Application of Advanced Spectroscopic Techniques
Advanced spectroscopic methods are indispensable for elucidating the molecular structure of 1-Methylindolin-3-ol, providing detailed information on its atomic connectivity, functional groups, and electronic properties.
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The N-methyl group would appear as a singlet, typically in the range of 2.7-3.0 ppm. The protons on the saturated five-membered ring (C2 and C3) would present as a complex system of multiplets due to spin-spin coupling. The proton on C3, being attached to a carbon bearing a hydroxyl group, would resonate further downfield (estimated around 4.5-5.0 ppm). The two protons on C2 would be diastereotopic and appear as separate multiplets. The aromatic protons on the benzene ring would appear in the typical aromatic region of approximately 6.5-7.5 ppm, showing splitting patterns characteristic of a 1,2-disubstituted benzene ring. The hydroxyl proton (OH) would appear as a broad singlet whose chemical shift is concentration and solvent-dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The N-methyl carbon is expected around 30-35 ppm. The aliphatic carbons of the indoline (B122111) ring, C2 and C3, would appear upfield, with C3 (bearing the -OH group) resonating further downfield (approx. 70-80 ppm) than C2. The four aromatic carbons would show signals in the 110-155 ppm range, with the carbon attached to the nitrogen (C7a) being the most downfield due to the deshielding effect of the nitrogen atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| N-CH₃ | ~2.8 (singlet) | ~32 | Typical for N-methyl group on an indoline ring. |
| H-2 | Multiplet(s) | ~55-60 | Aliphatic CH₂ adjacent to nitrogen. |
| H-3 | Multiplet | ~75 | CH group attached to hydroxyl. |
| OH | Broad singlet | - | Chemical shift is solvent/concentration dependent. |
| H-4 | ~7.2 (doublet) | ~128 | Aromatic proton. |
| H-5 | ~6.7 (triplet) | ~118 | Aromatic proton. |
| H-6 | ~7.1 (triplet) | ~125 | Aromatic proton. |
| H-7 | ~6.6 (doublet) | ~109 | Aromatic proton ortho to nitrogen. |
| C-3a | - | ~130 | Aromatic quaternary carbon. |
| C-7a | - | ~152 | Aromatic quaternary carbon attached to nitrogen. |
2D-NMR Spectroscopy: Two-dimensional NMR techniques are crucial for unambiguous signal assignment. tandfonline.comclockss.org
COSY (Correlation Spectroscopy) would reveal proton-proton couplings. For instance, it would show correlations between the aromatic protons (H-4, H-5, H-6, H-7) and between the aliphatic protons on the five-membered ring (H-2 and H-3). youtube.com
HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence) experiments correlate directly bonded protons and carbons. nanalysis.com This would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra. For example, the proton signal predicted at ~2.8 ppm would correlate with the carbon signal at ~32 ppm, confirming the N-CH₃ group.
Vibrational spectroscopy provides direct information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A prominent, broad band would be expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations would appear as multiple peaks; those for the aromatic C-H bonds would be just above 3000 cm⁻¹, while the aliphatic C-H stretches (from the methyl and indoline ring) would be just below 3000 cm⁻¹. The C-N stretching of the tertiary aromatic amine would appear in the 1360-1310 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations often produce strong and sharp signals, which are useful for fingerprinting the molecule. Symmetrical vibrations and non-polar bonds, which may be weak in the IR spectrum, can be prominent in the Raman spectrum.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group/Vibration | Predicted IR Frequency (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200-3600 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-2960 | Medium-Strong |
| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong |
| C-O Stretch (Alcohol) | 1050-1200 | Strong |
| C-N Stretch (Tertiary Amine) | 1310-1360 | Medium |
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the N-methylaniline-like system. N-substituted indolines typically exhibit absorption maxima (λmax) in the range of 250-260 nm and a second, stronger band near 300-310 nm. mdpi.com These absorptions are attributed to π→π* transitions within the benzene ring, influenced by the nitrogen atom's lone pair. The hydroxyl group at the 3-position is an auxochrome and is expected to cause a slight bathochromic (red) shift of these absorption bands, but its effect would be minor as it is not directly conjugated with the aromatic system.
Mass spectrometry provides the molecular weight and valuable structural information from the fragmentation pattern of the molecule. For this compound (C₉H₁₁NO), the molecular weight is 149.19 g/mol .
Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 149.
Fragmentation Analysis: The molecular ion is expected to undergo characteristic fragmentation. Common fragmentation pathways for indole (B1671886) alkaloids and alcohols include: nih.govnih.govresearchgate.net
Loss of Water (H₂O): A prominent peak at m/z 131 (M-18) would be expected due to the facile elimination of a water molecule from the alcohol functional group.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines. This could lead to the loss of a methyl radical (CH₃), resulting in a fragment at m/z 134 (M-15).
Ring Cleavage: The indoline ring system can undergo cleavage. A characteristic fragment for many indole-based molecules is observed at m/z 130, which could arise from the loss of water followed by the loss of a hydrogen atom. researchgate.net
Integration of Spectroscopic Data for Molecular Structure Determination
The unambiguous determination of the structure of this compound requires the integration of data from all spectroscopic techniques.
Mass Spectrometry would first establish the molecular weight as 149, confirming the molecular formula C₉H₁₁NO.
IR Spectroscopy would then confirm the presence of key functional groups: a hydroxyl group (broad peak at ~3300 cm⁻¹) and an aromatic ring (~1600 cm⁻¹, >3000 cm⁻¹).
NMR Spectroscopy would provide the complete carbon-hydrogen framework. ¹H and ¹³C NMR would identify the number and types of protons and carbons (N-methyl, aliphatic CH and CH₂, aromatic CHs, and a carbinol carbon).
2D-NMR (COSY and HETCOR) would be used to piece the framework together, establishing connectivity between adjacent protons and linking each proton to its carbon, respectively. This would confirm the substitution pattern on the aromatic ring and the positions of the methyl and hydroxyl groups on the indoline ring.
UV-Vis Spectroscopy would corroborate the presence of the N-substituted aniline-like chromophore, consistent with the proposed structure.
Together, these techniques provide a multi-faceted and cross-validated confirmation of the molecular structure of this compound.
Emerging Role of Artificial Intelligence and Machine Learning in Spectral Analysis
The field of spectral analysis is being transformed by the integration of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools offer powerful new ways to process, interpret, and predict spectroscopic data.
For a compound like this compound, AI and ML can be applied in several ways:
Spectral Prediction: Machine learning models, particularly graph neural networks (GNNs), can predict NMR chemical shifts with high accuracy. nih.gov Trained on vast databases of known compounds and their spectra, these tools can generate a predicted spectrum for a proposed structure, which can then be compared against experimental data for validation.
Automated Structure Elucidation: AI systems are being developed to automate the entire process of structure elucidation. By inputting various experimental spectra (NMR, MS, IR), these systems can propose the most likely chemical structure, significantly accelerating the identification of new compounds.
Data Processing and Enhancement: AI algorithms, including deep learning, can enhance the quality of spectroscopic data. They can be used for automated baseline correction and phase correction in NMR spectra, noise reduction in IR and Raman spectra, and complex peak deconvolution. This leads to more accurate and reliable data for interpretation.
The continued development of AI and ML promises to further enhance the speed and accuracy of molecular characterization, moving towards fully automated systems for spectral analysis and structure determination.
Computational Chemistry and Theoretical Investigations of 1 Methylindolin 3 Ol
Density Functional Theory (DFT) Studies
DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting a wide range of molecular properties.
Geometry Optimization and Vibrational Frequency Calculations
A foundational step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For 1-Methylindolin-3-ol, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.
Following optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These predicted spectra can then be compared with experimental data to validate the computational model.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two primary orbitals of interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its capacity to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability, chemical hardness, and electrical transport properties. A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) Analysis
A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The map illustrates the charge distribution on the molecule's surface. Regions with a negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Regions with a positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, an MEP analysis would identify the likely sites for hydrogen bonding and other intermolecular interactions.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugation, and delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals. This analysis helps to quantify the stability arising from these intramolecular interactions, offering deeper insights into the molecule's electronic structure beyond a simple Lewis structure representation.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) properties describe how a material's optical properties change under intense light, such as that from a laser. Computational methods can predict NLO behavior by calculating parameters like the electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Molecules with significant NLO properties often feature electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. An analysis of this compound would determine its potential for applications in optoelectronic technologies.
Dipole Moment and Mulliken Charge Analysis
Mulliken charge analysis is a method for estimating the partial atomic charges within a molecule. Although it is one of the older methods and is known to be basis-set dependent, it provides a qualitative understanding of how electron density is distributed among the atoms. This information is valuable for understanding the molecule's electrostatic interactions and reactivity.
While the frameworks for these computational investigations are well-established, their specific application to this compound has not been documented in available scientific research. Such a study would be necessary to provide the specific data tables and detailed findings required for a comprehensive understanding of this compound's theoretical profile.
Based on a thorough review of available scientific literature, there is no specific published research on the computational and theoretical investigations of this compound corresponding to the detailed outline requested. Searches for "this compound" in conjunction with "Potential Energy Surface (PES) Analysis," "Molecular Dynamics (MD) Simulations," "Structure-Activity Relationships (SAR) through Computational Modeling," and "Investigation of Reaction Mechanisms and Transition States via Computational Methods" did not yield any relevant studies focused on this particular compound.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information while strictly adhering to the provided outline and subject matter. Computational studies have been performed on related indole-containing structures, but extrapolating that data would violate the specific constraints of the request.
Biological Activities and Mechanistic Studies of 1 Methylindolin 3 Ol Derivatives in Vitro and Animal Models
Antioxidant Properties and Proposed Mechanisms of Actionnih.govnih.govthepharmajournal.com
Derivatives of the indole (B1671886) and indolin-3-ol scaffold have demonstrated significant antioxidant capabilities in various cell-free assays. The antioxidant potential is often evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, ferrous ion (Fe²⁺) chelating assays, and ferric ion (Fe³⁺) reducing power assays. nih.govnih.gov
Studies on 3-hydroxy-3-substituted oxindoles, which are structurally related to indolin-3-ols, have shown that their antioxidant activity can be concentration-dependent. For instance, 5-fluoro and 5-methyl analogues of 1,3-dihydro-3-hydroxy-3-(2-phenyl-2-oxoethyl)-2H-indol-2-ones exhibited maximum DPPH radical scavenging effects of 70% and 62%, respectively. nih.gov The structure-activity relationship suggests that substitutions on the isatin (B1672199) ring and the side chain phenyl ring influence the molecule's antioxidant potency. nih.gov
The proposed mechanisms for the antioxidant activity of these indole derivatives primarily involve hydrogen atom transfer (HAT) and single electron transfer (SET). nih.govresearchgate.net The presence of an unsubstituted indole nitrogen atom is considered crucial for the observed antioxidant activity, as it facilitates the stabilization of the resulting indolyl radical. nih.govresearchgate.net The specific substituent at the C-3 position of the indole nucleus strongly modulates the antioxidant ability. For example, a derivative featuring a pyrrolidinedithiocarbamate moiety was identified as a highly active radical scavenger and Fe³⁺-Fe²⁺ reducer. nih.govresearchgate.net
In addition to radical scavenging, some C-3 substituted indole derivatives have shown high cytoprotective activity against oxidative hemolysis in human red blood cells (RBCs), suggesting beneficial interactions with the RBC membrane under oxidative stress conditions. nih.govresearchgate.net
Table 1: In Vitro Antioxidant Activity of Selected Indole Derivatives
| Compound Type | Assay | Key Findings | Reference |
|---|---|---|---|
| 3-hydroxy-3-substituted oxindoles | DPPH Radical Scavenging | 5-fluoro and 5-methyl analogues showed maximum scavenging of 70% and 62%. | nih.gov |
| C-3 substituted indole derivative (with pyrrolidinedithiocarbamate) | DPPH Scavenging, Fe³⁺-Fe²⁺ Reducing | Most active radical scavenger and reducer in the tested series. | nih.gov |
Anti-inflammatory Activities and Identification of Molecular Targets (e.g., 5-LOX/sEH Inhibition)nih.govacs.org
A promising strategy in the development of anti-inflammatory drugs is the design of multitarget compounds. Indoline-based derivatives have been identified as potent dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways. nih.govacs.org An extensive in vitro investigation of a series of indoline (B122111) analogues led to the identification of a compound, designated as compound 73, which exhibited strong dual inhibition with IC₅₀ values of 0.41 µM for 5-LOX and 0.43 µM for sEH. nih.govacs.org
In Vitro Anti-inflammatory Assays (e.g., cytokine modulation, NO inhibition)nih.govnih.govsemanticscholar.org
The anti-inflammatory properties of indolin-2-one derivatives have been demonstrated in vitro using murine macrophage cell lines like RAW264.7. nih.govsemanticscholar.org In these assays, certain derivatives effectively inhibited the production of inflammatory mediators. For example, 3-(3-hydroxyphenyl)-indolin-2-one was found to inhibit nitric oxide (NO) production and suppress the expression and production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a concentration-dependent manner. nih.govsemanticscholar.org The mechanism for this activity involves the attenuation of lipopolysaccharide (LPS)-induced signaling pathways, including Akt, MAPK, and NF-κB. nih.gov
Similarly, other indole derivatives, such as the N-acylhydrazone derivative JR19, have been shown to reduce the levels of key inflammatory cytokines including IL-6, TNF-α, IL-17, and interferon-gamma (IFN-γ). nih.govnih.gov The anti-inflammatory effect of this compound was found to be dependent on the nitric oxide pathway, as the effect was reversed in the presence of an iNOS inhibitor. nih.govnih.gov
Table 2: In Vitro Anti-inflammatory Activity of Indole/Indolinone Derivatives
| Compound | Cell Line | Key Effects | Molecular Targets/Pathways | Reference |
|---|---|---|---|---|
| 3-(3-hydroxyphenyl)-indolin-2-one | RAW264.7 Macrophages | Inhibition of NO, TNF-α, and IL-6 production. | Akt, MAPK, NF-κB | nih.govsemanticscholar.org |
| Indoline derivative 43 | Human PMNL | Reduced 5-LOX product levels (IC₅₀ 1.38 µM). | 5-LOX | acs.org |
| Indoline derivative 73 | Isolated Enzymes | Potent inhibition of 5-LOX (IC₅₀ 0.41 µM) and sEH (IC₅₀ 0.43 µM). | 5-LOX, sEH | nih.govacs.org |
Efficacy in Murine Models of Inflammationnih.govnih.govnih.gov
The in vitro anti-inflammatory potential of indoline derivatives has been successfully translated into in vivo efficacy in various mouse models of inflammation. The dual 5-LOX/sEH inhibitor, compound 73, demonstrated remarkable anti-inflammatory effects in a zymosan-induced peritonitis model and an experimental asthma model in mice. nih.govacs.org
In a different model of acute liver failure induced by D-galactosamine (GalN) and lipopolysaccharide (LPS) in mice, two indoline derivatives, AN1297 and AN1284, showed significant hepatoprotective effects. nih.gov These compounds reduced the plasma levels of liver enzymes alanine (B10760859) transaminase (ALT) and aspartate aminotransferase (AST). nih.gov They also decreased apoptosis (measured by cleaved caspase 3 activation) by 80% and lowered plasma TNF-α levels by 75%. nih.gov Furthermore, the derivatives prevented the rise in TNF-α and IL-6 in the liver and inhibited the phosphorylation of MAPK p38. nih.gov
The anti-inflammatory activity of the indole derivative JR19 was confirmed in a carrageenan-induced peritonitis model, where it significantly reduced leukocyte migration. nih.gov This effect underscores the potential of these compounds in mitigating acute inflammatory responses in vivo.
Cytotoxic and Anti-proliferative Effects on Cancer Cell Linesnih.govnih.govnih.gov
Various derivatives based on the indole, indolin-2-one, and isoindolinone scaffolds have been synthesized and evaluated for their cytotoxic and anti-proliferative activities against a range of human cancer cell lines. nih.govnih.govnih.gov
For instance, a series of 3-((2-chloroquinolin-3-yl)methylene)indolin-2-ones were tested for their in vitro cytotoxic efficacy in ovarian, prostate, and colon cancer cell lines. nih.gov One derivative, LM08, displayed selective and potent cytotoxicity against the A2780 ovarian cancer cell line, with IC₅₀ values ranging from 7.7 to 48.8 μM across different ovarian tumor lines. nih.gov Similarly, novel 3-methyleneisoindolinone derivatives exhibited significant cytotoxic effects against tongue squamous carcinoma cells (CAL27). nih.gov
Inhibition of Cancer Cell Growth and Induction of Apoptosis (In Vitro)nih.govnih.govplos.org
Mechanistic studies have revealed that the anti-proliferative effects of these compounds are often mediated by the induction of apoptosis. The indolin-2-one derivative LM08 was found to significantly inhibit the clonogenic survival of A2780 cancer cells by triggering apoptosis. nih.gov
Further detailed investigations into 3-methyleneisoindolinone derivatives showed that they can induce apoptosis in head and neck squamous cell carcinoma (HNSCC) cells through multiple mechanisms. nih.gov These include the induction of intracellular oxidative stress, disruption of the mitochondrial membrane potential, and interruption of the cell cycle, leading to an accumulation of cells in the S-phase and sub-G1 phase. nih.gov Flow cytometry analysis confirmed the pro-apoptotic potential of these compounds. nih.govplos.org
Modulation of Oncogenic Pathways (e.g., AHR signaling, Nrf-2 pathway)nih.govsemanticscholar.orgmdpi.com
The anticancer activity of indolin-3-ol derivatives can be attributed to their ability to modulate key oncogenic signaling pathways. The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative stress and is a target for chemoprevention. mdpi.commdpi.com Activation of the Nrf2 pathway leads to the expression of numerous cytoprotective enzymes and is considered a strategy for inhibiting the early stages of carcinogenesis. mdpi.commdpi.com Phytochemicals are known to activate Nrf2, and this pathway's modulation is a key area of research for cancer prevention. mdpi.comresearchgate.net
In addition to the Nrf2 pathway, other signaling cascades are affected. The anti-inflammatory effects of 3-(3-hydroxyphenyl)-indolin-2-one, which are relevant to inflammation-driven cancers, were shown to be mediated by the inhibition of the Akt, MAPK, and NF-κB signaling pathways in macrophage cells. nih.govsemanticscholar.org The NF-κB pathway is well-known for providing cancer cells with a survival advantage by upregulating anti-apoptotic genes, making its inhibition a valuable therapeutic strategy. mdpi.com
Table 3: Summary of Compounds Mentioned
| Compound Name/Class |
|---|
| 1-Methylindolin-3-ol |
| 3-hydroxy-3-substituted oxindoles |
| 1,3-dihydro-3-hydroxy-3-(2-phenyl-2-oxoethyl)-2H-indol-2-ones |
| Pyrrolidinedithiocarbamate |
| Trolox |
| 5-LOX (5-lipoxygenase) |
| sEH (soluble epoxide hydrolase) |
| 3-(3-hydroxyphenyl)-indolin-2-one |
| TNF-α (Tumor Necrosis Factor-alpha) |
| IL-6 (Interleukin-6) |
| IL-17 (Interleukin-17) |
| IFN-γ (Interferon-gamma) |
| iNOS (inducible Nitric Oxide Synthase) |
| sGC (soluble Guanylate Cyclase) |
| Akt (Protein Kinase B) |
| MAPK (Mitogen-activated Protein Kinase) |
| NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) |
| AN1297 |
| AN1284 |
| D-galactosamine (GalN) |
| Lipopolysaccharide (LPS) |
| 3-((2-chloroquinolin-3-yl)methylene)indolin-2-ones |
| 3-methyleneisoindolinones |
Evaluation in Preclinical Animal Models of Cancer
While a range of indolin-2-one and oxindole (B195798) derivatives have demonstrated promising anticancer activities in various preclinical animal models, specific studies evaluating this compound derivatives in such in vivo cancer models are not extensively documented in publicly available scientific literature. Research on related structures, however, highlights the potential of the broader indolinone scaffold in cancer therapy.
For instance, certain oxindole derivatives have been assessed in xenograft models. One study utilized a human kidney cancer cell line (786-O) xenograft model in nude mice to investigate the in vivo efficacy of the oxindole derivative SH-859. nih.gov Another fluorinated 2-oxindole derivative was shown to suppress tumor growth in a PC-3 prostate cancer xenograft model. researchgate.net Similarly, N-benzylisoindole-1,3-dione derivatives were tested in a lung cancer xenograft model using A549-luc cells in nude mice. nih.gov These examples underscore the evaluation of the general indolinone framework in preclinical cancer research, although direct evidence for this compound derivatives is wanting.
Antimicrobial Properties
Derivatives of the indole nucleus, the core structure of this compound, have been a significant area of investigation for new antimicrobial agents due to the rise of drug-resistant pathogens. Various studies have demonstrated that synthetic derivatives based on the indole scaffold exhibit considerable activity against a spectrum of bacteria and fungi.
Tris(1H-indol-3-yl)methylium salts, for example, have shown high in vitro activity against both antibiotic-sensitive and resistant bacteria, including multidrug-resistant clinical isolates. researchgate.net Some of these compounds are particularly effective against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) in the sub-micromolar range. nih.gov For instance, certain N-(Hydroxyalkyl) derivatives of tris(1H-indol-3-yl)methylium salts with C5–C6 alkyl chains have an MIC of 0.5 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov
Furthermore, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have been synthesized and evaluated for their antimicrobial potential. mdpi.com Compounds within this class have demonstrated high activity against Staphylococcus aureus, MRSA, Mycobacterium smegmatis, and Candida albicans. mdpi.com Notably, some of these derivatives have shown excellent antibiofilm activity, which is crucial for combating chronic and persistent infections. mdpi.com Indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have also exhibited significant antibacterial and antifungal activities, with some compounds being more effective against MRSA than the standard drug ciprofloxacin. researchgate.net
| Compound Class/Derivative | Microorganism | Activity (MIC, µg/mL) |
|---|---|---|
| tris(1H-indol-3-yl)methylium salt derivative 2 | Gram-positive bacteria | 0.13 |
| tris(1H-indol-3-yl)methylium salt derivative 3 | Gram-positive bacteria | 0.13 |
| N-(Hydroxyalkyl) tris(1H-indol-3-yl)methylium salt (C6 chain) | Staphylococcus aureus (MRSA) | 0.5 |
| N-(Hydroxyalkyl) tris(1H-indol-3-yl)methylium salt (C6 chain) | Staphylococcus epidermidis | 0.5 |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Mycobacterium smegmatis | 3.9 |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Candida albicans | 3.9 |
| Indole-thiadiazole derivative (2c) | Bacillus subtilis | 3.125 |
| Indole-triazole derivative (3c) | Bacillus subtilis | 3.125 |
Antileishmanial Activity
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, is a significant global health issue. The emergence of drug resistance has necessitated the search for new therapeutic agents. Indole and its derivatives have been identified as a promising class of compounds with potential antileishmanial activity.
Several studies have explored the efficacy of various indole derivatives against different Leishmania species. For instance, a series of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives were assessed for their activity against Leishmania donovani and Leishmania infantum. nih.gov Certain compounds in this series demonstrated significant inhibition of both the promastigote and amastigote forms of the parasite. nih.gov Similarly, hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives have been designed and screened for their efficacy against L. infantum. researchgate.net One of the most selective compounds from this series, designated 1h, showed a selectivity index comparable to the reference drug miltefosine (B1683995) and was effective against intracellular amastigotes. researchgate.net
Other research has focused on 3-imidazolylalkylindoles, which were evaluated in vitro against Leishmania mexicana promastigotes. One compound, 1-(2-bromobenzyl)-3-(1H-imidazol-1-ylmethyl)-1H-indole, was found to be exceptionally potent, with an IC50 value significantly lower than that of ketoconazole. nih.gov This compound also demonstrated high activity against intracellular amastigotes. nih.gov Benzimidazole derivatives have also been investigated, with one compound (K1) showing a potent antileishmanial effect against Leishmania major with an IC50 of 0.6787 µg/mL. mdpi.com
| Compound/Derivative | Leishmania Species | Form | Activity (EC50/IC50, µM) |
|---|---|---|---|
| 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole (A-11) | L. infantum | Promastigote | 8.53 |
| 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole (A-11) | L. infantum | Amastigote | 8.90 |
| 2,2-di(indol-3-yl)ethanamine (2c) | L. infantum | Promastigote | 2.7 |
| 2,2-di(indol-3-yl)ethanamine (2c) | L. infantum | Amastigote | 6.8 |
| 2,2-di(indol-3-yl)ethanamine (1h) | L. infantum | Amastigote | 11.1 |
| 1-(2-bromobenzyl)-3-(1H-imidazol-1-ylmethyl)-1H-indole (38) | L. mexicana | Promastigote | 0.025 |
| 1-(2-bromobenzyl)-3-(1H-imidazol-1-ylmethyl)-1H-indole (38) | L. mexicana | Amastigote | 0.04 |
Note: Original values reported in µg/mL were converted to µM for consistency, assuming an approximate molecular weight.
Cholinesterase Inhibitory Activity
Inhibitors of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are a cornerstone in the symptomatic treatment of Alzheimer's disease. The core structure of indolinone, closely related to this compound, has served as a scaffold for the development of potent cholinesterase inhibitors.
A series of indolinone-based compounds bearing a benzylpyridinium moiety were designed as dual-binding inhibitors of AChE. nih.gov Many of these synthesized compounds exhibited potent inhibitory activity against AChE, with some being significantly more potent than the standard drug donepezil. nih.gov For example, the 2-chlorobenzyl derivative (3c) was found to be the most potent against AChE with an IC50 value of 0.44 nM. nih.gov
Benzothiazolone derivatives incorporating an indole moiety have also been evaluated for their cholinesterase inhibitory activity. mdpi.com These compounds generally showed higher inhibitory activity against BChE than AChE. Compound M13, which contains a 6-methoxy indole group, was the most potent BChE inhibitor in its series with an IC50 value of 1.21 µM. mdpi.com Additionally, isoindolin-1,3-dione-based acetohydrazides have been designed and synthesized as novel cholinesterase inhibitors, showing remarkable potency against AChE.
| Compound Class/Derivative | Enzyme | Activity (IC50) |
|---|---|---|
| Indolinone-benzylpyridinium derivative (3c) | AChE | 0.44 nM |
| Donepezil (Reference) | AChE | ~14.08 nM* |
| Benzothiazolone-indole derivative (M13) | AChE | 5.03 µM |
| Benzothiazolone-indole derivative (M13) | BChE | 1.21 µM |
| Benzothiazolone-thiophene derivative (M2) | BChE | 1.38 µM |
| Isoindolin-1,3-dione-acetohydrazide (8a) | AChE | 0.11 µM |
| Isoindolin-1,3-dione-acetohydrazide (8a) | BChE | 5.7 µM |
Note: Calculated based on the reported 32-fold higher potency of compound 3c compared to donepezil. nih.gov
Derivatization Strategies and Scaffold Applications of 1 Methylindolin 3 Ol
Rational Design and Synthesis of Substituted 1-Methylindolin-3-ol Derivatives
The rational design of this compound derivatives involves the strategic modification of the core structure to enhance specific biological activities or chemical properties. This process often begins with a known biologically active molecule and involves synthetic modifications to optimize its function.
One common strategy is the synthesis of 3-substituted indoles through multi-component reactions. For instance, an efficient one-pot, three-component coupling reaction of a substituted benzaldehyde, N-methylaniline, and an indole (B1671886) derivative can be catalyzed by Yb(OTf)₃-SiO₂ to produce a library of 3-substituted indoles. chapman.edu Although this example yields indole rather than indoline (B122111) derivatives, the principle of building molecular diversity from the core structure is central to rational design.
Another approach involves the Fischer indole synthesis, a classic method for creating the indole ring system, which can be adapted to produce specifically substituted analogs. For example, indomethacin analogs have been prepared by reacting propiophenone with appropriately substituted phenylhydrazine hydrochlorides, followed by the addition of benzyl or benzoyl fragments to the nitrogen atom. nih.gov This highlights how substitutions at the N1 position and on the phenyl ring can be systematically varied.
The synthesis of complex derivatives often requires a multi-step pathway, as demonstrated in the creation of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors. nih.gov This process started with a commercially available methyl 1H-indazole-6-carboxylate, which underwent protection, reduction, and oxidation before being coupled with other fragments to yield the final benzimidazole analogues. nih.gov Such multi-step sequences allow for precise control over the final structure, enabling the rational design of molecules with targeted activities.
Table 1: Synthetic Strategies for Indole/Indoline Derivatives
| Method | Description | Key Reagents | Resulting Compounds |
|---|---|---|---|
| Three-Component Coupling | A one-pot condensation reaction to form 3-substituted indoles. chapman.edu | Benzaldehyde, N-methylaniline, Indole, Yb(OTf)₃-SiO₂ | 3-Substituted indoles chapman.edu |
| Fischer Indole Synthesis | Reaction of a phenylhydrazine with an aldehyde or ketone to form an indole. nih.gov | Propiophenone, Substituted phenylhydrazine HCl | 3-methyl-2-phenyl-1-substituted-indoles nih.gov |
| Multi-step Synthesis | A sequential process involving protection, reduction, oxidation, and coupling reactions. nih.gov | Methyl 1H-indazole-6-carboxylate, DHP, LiAlH₄, Dess-Martin Periodinane | Complex benzimidazole analogues nih.gov |
Incorporation of the this compound Moiety into Complex Molecular Architectures
The indole nucleus is a fundamental component of numerous complex natural products and biologically significant molecules. rsc.orgnih.gov Its structural features allow it to serve as a versatile scaffold for building larger, intricate molecular architectures. nih.gov The this compound moiety, with its defined stereocenter at the C3 position and a reactive hydroxyl group, is a valuable building block for this purpose.
Indole derivatives are central to the structure of many alkaloids. rsc.org The total synthesis of complex alkaloids often involves the strategic construction of the indole core early in the synthetic sequence, which is then elaborated upon to build the final polycyclic system. rsc.org The functional groups on the indoline ring, such as the hydroxyl group in this compound, provide convenient handles for cyclization reactions or for linking the scaffold to other molecular fragments.
In medicinal chemistry, the indole scaffold is explored for its potential in developing novel therapeutic agents. It has been identified as a promising starting point for creating anti-tubercular agents, with some derivatives showing potent inhibitory activities against distinct targets within Mycobacterium tuberculosis. nih.gov The incorporation of the this compound moiety into larger molecules can be used to probe interactions with biological targets, such as enzymes or receptors, where the orientation of the hydroxyl group and the N-methyl group can significantly influence binding affinity and selectivity.
Table 2: Examples of Complex Architectures Featuring the Indole Scaffold
| Molecule Class | Significance | Role of Indole Scaffold |
|---|---|---|
| Alkaloids (e.g., Mitragynine) | Natural products with significant biological activities. rsc.org | Forms the core heterocyclic system of the molecule. rsc.org |
| Anti-tubercular Agents | Potential drugs to combat drug-resistant tuberculosis. nih.gov | Acts as a pharmacophore that can be decorated with various substituents to inhibit mycobacterial targets. nih.gov |
| Protein Kinase Inhibitors | Targeted therapeutics for diseases like cancer. chapman.edu | Serves as a foundational structure for molecules designed to fit into the ATP-binding site of kinases. chapman.edu |
Applications in Synthetic Organic Chemistry as Versatile Building Blocks
The chemical reactivity of the this compound scaffold makes it a versatile building block in synthetic organic chemistry. The key to its utility lies in the functional handles it possesses: the hydroxyl group at the C3 position, the nucleophilic nitrogen atom (prior to methylation), and the aromatic ring, which can undergo electrophilic substitution.
The hydroxyl group can be easily oxidized to the corresponding ketone, 1-methylindolin-3-one. This ketone is a valuable intermediate for further reactions. For example, 3-alkylidene oxindoles, which are structurally related, can undergo [3+2] dipolar cycloaddition reactions with nitrile imines to produce complex pyrazoline spiroadducts with high regio- and diastereoselectivity. nih.gov These spirocyclic intermediates can then be transformed into synthetically useful 3-amino oxindole (B195798) building blocks, such as β-amino nitriles and 1,3-diamines. nih.gov
Furthermore, the C3 position of the indole ring system can be functionalized to introduce a variety of groups. For instance, 3-alkynylindoles have been used as building blocks for the synthesis of electronically tunable push-pull chromophores through a formal [2+2] cycloaddition-retroelectrocyclization reaction. nih.gov This demonstrates how the indole core can be integrated into materials with specific electronic and optical properties. The this compound scaffold provides a direct route to C3-functionalized compounds, making it a valuable precursor for a wide range of molecular structures. nih.govnih.gov
Exploration of this compound in Polymer Chemistry
The use of heterocyclic compounds in polymer science offers a pathway to introduce specific functionalities and properties into polymer backbones. Radical polymerization is a robust method for producing a wide variety of synthetic polymers due to its tolerance of many functional groups. uliege.be
While direct polymerization of this compound has not been extensively documented in the reviewed literature, its potential application can be inferred from studies on related methylene heterocyclic compounds. uliege.be A key strategy in this area is radical ring-opening polymerization (rROP), where a radical addition to an exocyclic methylene group leads to a carbon-centered radical that subsequently triggers the opening of the heterocyclic ring. uliege.be This process incorporates the heteroatoms from the monomer directly into the main chain of the polymer. uliege.be
For this compound to be used in such a polymerization scheme, it would first need to be derivatized to include a polymerizable group, such as a methylene group at the 2-position or an acrylate/methacrylate ester at the 3-hydroxyl position. The incorporation of the rigid and electronically active indoline scaffold into a polymer chain could impart unique thermal, optical, or mechanical properties to the resulting material. The robustness of radical polymerization techniques suggests that such functionalized indoline monomers could be readily copolymerized with conventional monomers like styrenes or acrylates to create novel functional materials. uliege.be
Future Research Directions and Perspectives
Development of Novel and Sustainable Asymmetric Synthesis Methods for Chiral 1-Methylindolin-3-ol
The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern organic chemistry, particularly for pharmaceutical applications. While various methods exist for the synthesis of indolines, the development of novel, efficient, and sustainable asymmetric routes to chiral this compound remains a critical objective. Future research should focus on methodologies that offer high enantioselectivity, atom economy, and environmentally benign conditions.
Promising strategies include the advancement of organocatalysis, which avoids the use of toxic and expensive heavy metals. For instance, the use of primary amines derived from cinchona alkaloids has successfully produced cis-2,3-disubstituted indolines with excellent enantioselectivities (up to 99% ee) via intramolecular Michael additions. rsc.org Adapting such systems for the asymmetric reduction of a precursor like 1-methylindolin-3-one could provide a direct and highly selective route to the desired chiral alcohol.
Another avenue involves the development of continuous-flow processes. Flow chemistry offers enhanced safety, scalability, and efficiency compared to traditional batch methods. rsc.org A future continuous-flow synthesis could involve an initial N-methylation of indoline (B122111), followed by oxidation and a subsequent asymmetric reduction using a heterogeneous chiral catalyst packed into a reactor column. This integrated approach would be highly atom-economical and sustainable. rsc.org
| Synthesis Strategy | Potential Catalyst/Method | Key Advantages | Relevant Findings |
| Asymmetric Organocatalysis | Cinchona alkaloid-derived primary amines | Metal-free, high enantioselectivity, mild conditions | Achieved up to 99% ee in synthesis of related indolines. rsc.org |
| Asymmetric Hydrogenation | Chiral Rh, Ir, Ru, or Pd complexes | High turnover numbers, established methodology | Widely used for enantioselective synthesis of 2-substituted indolines. researchgate.net |
| Enzymatic Resolution | Lipases or other hydrolases | High stereospecificity, green reaction conditions | Effective for kinetic resolution of racemic alcohols. |
| Continuous-Flow Synthesis | Immobilized chiral catalysts | Improved safety, scalability, and process control | Enables handling of energetic intermediates and reduces waste. rsc.org |
Exploration of Undiscovered Reactivity and Novel Transformation Pathways
The functional group array of this compound—a secondary alcohol adjacent to a tertiary aniline within a bicyclic system—suggests a rich and potentially underexplored reactivity profile. Future investigations should aim to uncover novel transformations that can be leveraged for the synthesis of complex molecular architectures.
One area of interest is the development of new C-H functionalization reactions at the C2 position. While methods for functionalizing the aromatic ring are more common, direct and stereoselective functionalization of the C2 methylene group would provide rapid access to 2,3-disubstituted indolines, which are valuable pharmaceutical scaffolds. researchgate.net This could involve transition-metal-catalyzed C-H activation or photoredox catalysis to generate a radical intermediate that can be trapped by various coupling partners. researchgate.net
Furthermore, the hydroxyl group at C3 serves as a handle for a variety of transformations. For example, its conversion to a good leaving group could initiate a researchgate.netresearchgate.net-hydride shift or rearrangement, potentially leading to the formation of oxindoles or other related heterocyclic systems under specific conditions. Exploring the SN1-type reactivity at the C3 position, similar to mechanisms proposed for 3-monohalooxindoles, could lead to new substitution pathways. beilstein-journals.org
Advanced Computational Modeling for Predictive Design and Mechanistic Insights
Computational chemistry and molecular modeling are indispensable tools for modern chemical research. Applying these methods to this compound can accelerate the discovery of new reactions, predict the properties of novel derivatives, and provide deep mechanistic insights into its biological activity.
Future computational work could focus on several key areas. First, Density Functional Theory (DFT) calculations can be employed to model the transition states of potential asymmetric synthesis routes. This would allow for the rational design of more effective chiral catalysts by predicting which catalyst structures will lead to the highest enantioselectivity.
Second, molecular dynamics (MD) simulations can be used to understand how this compound and its derivatives interact with biological targets such as enzymes or receptors. These simulations can predict binding affinities and identify key intermolecular interactions, guiding the design of more potent and selective analogs. researchgate.net For example, modeling platforms like MUSICO can trace the effects of small molecules on protein kinetics and muscle contraction, which could be adapted to study the potential impact of this compound derivatives on specific cellular pathways. mdpi.com
| Computational Method | Application Area | Potential Outcome |
| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Elucidation of transition states; prediction of reaction outcomes and stereoselectivity. |
| Molecular Docking | Target Identification & Binding | Prediction of binding poses and affinities to protein targets like kinases. researchgate.net |
| Molecular Dynamics (MD) | Ligand-Receptor Interaction | Simulation of the dynamic behavior of the compound in a biological environment; calculation of binding free energies. |
| Quantitative Structure-Activity Relationship (QSAR) | Predictive Toxicology & Activity | Development of models to predict the biological activity or toxicity of new derivatives based on their structure. |
Deeper Elucidation of Biological Mechanisms and Target Identification in Preclinical Models
While the indoline core is present in many bioactive molecules, the specific biological activity profile of this compound is not well-defined. A crucial future direction is the systematic screening of this compound and its chiral enantiomers against a wide range of biological targets to identify potential therapeutic applications.
Target prediction analysis for similar indole-based structures has shown a high probability of binding to kinases, which are critical targets in oncology. researchgate.net Therefore, initial screening efforts could focus on kinase inhibition assays. Subsequent studies would involve identifying the specific kinases inhibited and elucidating the mechanism of action. For instance, studies on 3-oxindole derivatives have identified them as inhibitors of HIV-1 Tat-mediated viral transcription. mdpi.com A similar approach could uncover novel activities for this compound.
The use of advanced preclinical models, such as 3D organoids, will be essential for evaluating the efficacy and mechanism of action in a more physiologically relevant context. mdpi.com Canine and human enteroids or colonoids, for example, can be used to model intestinal barrier function and assess the permeability and metabolism of new compounds. mdpi.com These models offer a significant improvement over traditional 2D cell cultures for predicting in vivo responses.
Design and Synthesis of Next-Generation this compound Based Compounds with Enhanced Specificity
Building on the insights gained from synthesis, reactivity, computational modeling, and biological screening, the ultimate goal is to design and synthesize next-generation compounds derived from this compound with improved potency, selectivity, and pharmacokinetic properties.
A systematic structure-activity relationship (SAR) campaign would be central to this effort. This involves synthesizing a library of analogs where different positions of the this compound scaffold are modified. For example, substituents could be introduced on the aromatic ring, the N-methyl group could be replaced with other alkyl or aryl groups, and the C3-hydroxyl group could be converted into esters, ethers, or other functional groups. This approach has been successfully used to optimize indole-based ROR1 inhibitors, leading to candidates with exceptional potency and selectivity. nih.gov
The synthesis of hybrid molecules, where the this compound core is linked to other pharmacophores, represents another promising strategy. For instance, combining the indoline scaffold with a pyrazole moiety has led to new heterocyclic hybrids with interesting biological profiles. mdpi.com Such strategies could yield compounds with novel mechanisms of action or the ability to engage multiple biological targets simultaneously.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-methylindolin-3-ol, and what factors influence reaction yields?
- Methodology : A common approach involves alkylation of indolin-3-ol derivatives using methylating agents like methyl iodide or dimethyl sulfate under basic conditions. Optimization of solvent polarity (e.g., DMF or PEG-400 mixtures) and catalysts (e.g., CuI for click chemistry) can improve yields . Purification via flash chromatography (e.g., 70:30 ethyl acetate/hexane) is critical to isolate the product, as residual solvents like DMF can complicate crystallization .
- Key Parameters : Monitor reaction progress via TLC (Rf ~0.33 in ethyl acetate/hexane) and confirm purity using NMR (e.g., δ 3.76 ppm for methoxy groups) and HRMS (m/z 335.1497 [M+H]+) .
Q. How can researchers validate the structural integrity of this compound derivatives?
- Analytical Workflow :
NMR Spectroscopy : Assign peaks for the methyl group (δ ~2.5–3.5 ppm in ) and indole/aromatic protons (δ 6.5–8.5 ppm). Cross-validate with for quaternary carbons (e.g., δ ~124–126 ppm for indole carbons) .
X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol or DMSO and analyze bond angles/geometry (mean C–C bond length ~0.002 Å) .
Mass Spectrometry : Use FAB-HRMS or ESI-MS to verify molecular ion peaks and isotopic patterns.
Advanced Research Questions
Q. What experimental strategies address conflicting spectroscopic data for this compound analogs?
- Case Study : Discrepancies in splitting patterns (e.g., unexpected doublets or triplets) may arise from conformational flexibility or solvent effects.
- Resolution Methods :
- Perform variable-temperature NMR to assess dynamic processes (e.g., restricted rotation).
- Compare spectra in deuterated DMSO vs. CDCl₃ to isolate solvent-induced shifts .
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals and assign coupling constants.
Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?
- Protocol :
Prepare buffered solutions (pH 2–12) and incubate the compound at 25–80°C.
Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) at 254 nm.
Quantify degradation products using LC-MS and assess structural changes via IR spectroscopy (e.g., loss of hydroxyl peaks at ~3200 cm⁻¹).
Q. What mechanistic insights guide the design of this compound derivatives for biological activity (e.g., antioxidant properties)?
- Rational Design :
- Introduce electron-donating groups (e.g., methoxy) at the indole 5-position to enhance radical scavenging, as observed in analogs with δ 7.09 ppm aromatic protons .
- Assess redox potential via cyclic voltammetry and correlate with in vitro assays (e.g., DPPH radical quenching).
- Data Interpretation : Compare IC₅₀ values across derivatives to identify structure-activity relationships (SAR).
Methodological Challenges and Solutions
Q. How should researchers optimize reaction conditions for low-yielding this compound syntheses?
- Troubleshooting Guide :
- Low Conversion : Switch to polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Byproduct Formation : Add scavengers (e.g., molecular sieves) to sequester water or impurities.
- Scale-Up Issues : Replace batch reactors with flow chemistry setups to improve heat/mass transfer.
Q. What computational tools predict the reactivity of this compound in novel reaction environments?
- Approach :
- Use DFT calculations (e.g., Gaussian 09) to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.
- Simulate solvent effects with COSMO-RS to optimize solubility and reaction kinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
